

Diethyl 4-Methoxyphenylphosphonate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 4-Methoxyphenylphosphonate
Cat. No.:	B1349408

[Get Quote](#)

Diethyl 4-Methoxyphenylphosphonate: A Technical Guide

CAS Number: 3762-33-2

Molecular Formula: C₁₁H₁₇O₄P

Molecular Weight: 244.22 g/mol

This technical guide provides a comprehensive overview of **Diethyl 4-Methoxyphenylphosphonate**, a valuable organophosphorus compound for researchers, scientists, and professionals in drug development. This document details its chemical structure, key quantitative data, synthesis methodologies, and its role in significant organic reactions.

Molecular Structure

The molecular structure of **Diethyl 4-Methoxyphenylphosphonate** consists of a 4-methoxyphenyl group directly bonded to a phosphorus atom, which is also double-bonded to an oxygen atom and single-bonded to two ethoxy groups.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **Diethyl 4-Methoxyphenylphosphonate** is presented below. This information is crucial for its identification, characterization, and use in various experimental setups.

Property	Value
CAS Number	3762-33-2
Molecular Formula	C ₁₁ H ₁₇ O ₄ P
Molecular Weight	244.22 g/mol
Appearance	Colorless to almost colorless clear liquid
Purity	>97.0% (GC) [1]
¹ H NMR (400 MHz, CDCl ₃)	δ = 7.72 (dd, J = 13.0, 9.0 Hz, 2H), 6.97 (dd, J = 9.0, 3.0 Hz, 2H), 4.04-4.13 (m, 4H), 3.83 (s, 3H), 1.30 (t, J = 7.3 Hz, 6H) [2]

Note: Comprehensive IR and Mass Spectrometry data for this specific compound are not readily available in public databases. Data for structurally related compounds can be consulted for approximate spectral regions of interest.

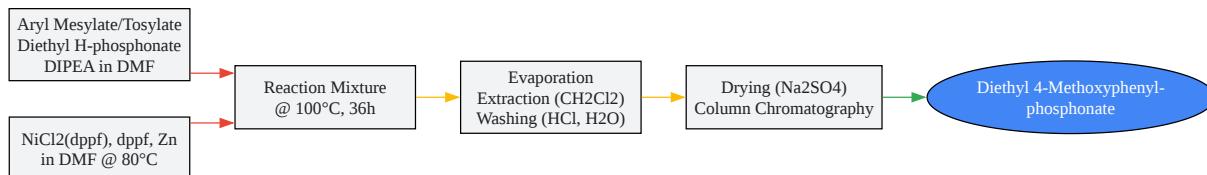
Synthesis Protocols

The synthesis of **Diethyl 4-Methoxyphenylphosphonate** can be achieved through several methods, most notably via a nickel-catalyzed cross-coupling reaction or the Michaelis-Arbuzov reaction. Below are detailed experimental protocols for these synthetic routes.

Nickel-Catalyzed C-P Coupling Reaction

This protocol describes a general method for the synthesis of arylphosphonates from aryl mesylates or tosylates and a phosphite source, which is applicable for the synthesis of **Diethyl 4-Methoxyphenylphosphonate**.[\[2\]](#)

Materials:


- 4-Methoxyphenyl mesylate or tosylate

- Diethyl H-phosphonate (H(O)P(OEt)_2)
- $\text{NiCl}_2(\text{dppf})$ (Nickel(II) chloride-diphenylphosphinoferrocene complex)
- dppf (1,1'-Bis(diphenylphosphino)ferrocene)
- Activated Zinc (Zn) dust
- N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- 5% Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To an oven-dried 25 mL Schlenk tube, add $\text{NiCl}_2(\text{dppf})$ (50 μmol), dppf (0.10 mmol), and activated Zn dust (0.50 mmol).
- Seal the tube with a rubber septum, and then degas by pumping and backfilling with nitrogen three times.
- Add DMF (1 mL) via syringe. The reaction mixture is stirred at 80 °C for 30 minutes, during which the solution will turn from yellow to red.
- In a separate flask, prepare a solution of the 4-methoxyphenyl mesylate or tosylate (0.50 mmol), Diethyl H-phosphonate (0.60 mmol), and DIPEA (95 μL , 1.0 mmol) in DMF (2 mL).
- Add the solution from step 4 to the reaction mixture via syringe through the rubber septum.
- Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 36 hours.
- Allow the reaction mixture to cool to room temperature and evaporate the DMF in vacuo.

- Dissolve the residue in CH_2Cl_2 (10 mL) and wash with 5% HCl (3 x 5 mL) and water (3 x 3 mL).
- Dry the organic layer with anhydrous Na_2SO_4 , filter, and concentrate to yield the crude product.
- Purify the product by column chromatography to obtain pure **Diethyl 4-Methoxyphenylphosphonate**.

[Click to download full resolution via product page](#)

Caption: Nickel-Catalyzed Synthesis Workflow.

Michaelis-Arbuzov Reaction (General Protocol)

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of a carbon-phosphorus bond. This general protocol can be adapted for the synthesis of **Diethyl 4-Methoxyphenylphosphonate** from 4-methoxy-substituted aryl halides.

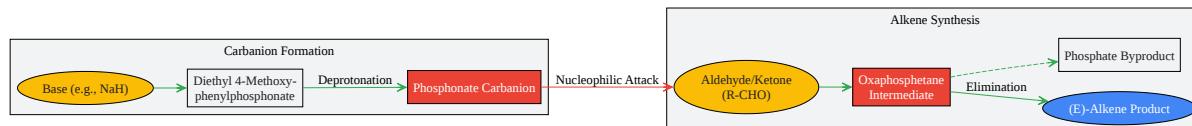
Materials:

- 4-Bromoanisole or 4-Iodoanisole
- Triethyl phosphite ($\text{P}(\text{OEt})_3$)
- Anhydrous conditions

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4-haloanisole (1 equivalent) and triethyl phosphite (1.2 equivalents).
- Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
- Monitor the reaction progress by TLC or ^{31}P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials, yielding **Diethyl 4-Methoxyphenylphosphonate**.

Applications in Organic Synthesis


Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.^{[3][4][5]} The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering advantages such as milder reaction conditions and easier removal of the phosphate byproduct.^{[4][5]}

General Reaction Scheme:

- Deprotonation: A base (e.g., NaH, KHMDS) is used to deprotonate the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
- Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
- Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.
- Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble dialkylphosphate salt.

[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Relevance in Drug Development

While specific applications of **Diethyl 4-Methoxyphenylphosphonate** in drug development are not as extensively documented as its benzyl-containing counterpart, phosphonates, in general, are of significant interest in medicinal chemistry. They can act as stable mimics of phosphate groups in biological systems, leading to their investigation as enzyme inhibitors. The structural motif present in **Diethyl 4-Methoxyphenylphosphonate** could be incorporated into larger molecules to explore potential biological activities. The closely related Diethyl 4-methoxybenzylphosphonate is utilized in the synthesis of stilbenoid derivatives, which have been studied for their neuroprotective and antioxidant properties.^[6] This suggests that **Diethyl 4-Methoxyphenylphosphonate** could also serve as a versatile building block in the synthesis of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl 4-Methoxyphenylphosphonate | 3762-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. rsc.org [rsc.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Diethyl 4-Methoxyphenylphosphonate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349408#diethyl-4-methoxyphenylphosphonate-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com